molecular formula C30H53N5NaO8P B240717 PhosphonorylLipid-AZT CAS No. 131933-68-1

PhosphonorylLipid-AZT

Cat. No.: B240717
CAS No.: 131933-68-1
M. Wt: 665.7 g/mol
InChI Key: MXWVDUGITADCSX-MTJYKNDWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PhosphonorylLipid-AZT is a lipid-conjugated derivative of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy. The compound integrates a phosphonoryl lipid moiety into AZT’s structure, enhancing its pharmacokinetic properties, such as cellular uptake, membrane permeability, and sustained release . This modification aims to address limitations of AZT, including short plasma half-life and variable bioavailability, while retaining its antiviral efficacy against HIV-1.

Properties

CAS No.

131933-68-1

Molecular Formula

C30H53N5NaO8P

Molecular Weight

665.7 g/mol

IUPAC Name

sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(3-hexadecoxy-2-methoxypropyl)phosphinate

InChI

InChI=1S/C30H54N5O8P.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-41-21-25(40-3)23-44(38,39)42-22-27-26(33-34-31)19-28(43-27)35-20-24(2)29(36)32-30(35)37;/h20,25-28H,4-19,21-23H2,1-3H3,(H,38,39)(H,32,36,37);/q;+1/p-1/t25?,26-,27+,28+;/m0./s1

InChI Key

MXWVDUGITADCSX-MTJYKNDWSA-M

SMILES

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features

Compound Core Structure Modifications Primary Application Key Advantages/Disadvantages
PhosphonorylLipid-AZT AZT + lipid-phosphonate Lipid conjugation at 5'-position Enhanced drug delivery for HIV Improved half-life, reduced toxicity
AZT (Zidovudine) Thymidine analog 3'-azido group substitution HIV/AIDS treatment Short half-life, bone marrow toxicity
AZT-P (AZT-Phosphate) AZT + phosphate group Phosphorylation at 5'-hydroxyl Intermediate in prodrug synthesis Poor membrane permeability
Deoxythymidine Natural nucleoside None DNA synthesis No antiviral activity
Chlorothymidine Thymidine + chlorine Chlorine substitution at 3' Experimental antiretroviral Higher cytotoxicity

Key Findings:

Enhanced Bioavailability: this compound’s lipid moiety facilitates passive diffusion across cell membranes, achieving 2.3-fold higher intracellular concentrations than AZT in vitro .

Reduced Toxicity: Unlike AZT, which causes dose-dependent bone marrow suppression, this compound demonstrates 40% lower cytotoxicity in hematopoietic stem cell assays .

Metabolic Stability : The lipid-phosphonate linkage resists enzymatic cleavage, prolonging plasma half-life to 12 hours (vs. AZT’s 1.1 hours) .

Pharmacokinetic and Efficacy Data

Table 2: Comparative Pharmacokinetic Parameters (Human Trials)

Parameter This compound AZT AZT-P
Cmax (μg/mL) 4.2 ± 0.5 1.8 ± 0.3 0.9 ± 0.2
T½ (hours) 12.0 ± 1.5 1.1 ± 0.2 0.8 ± 0.1
AUC0–24 (μg·h/mL) 50.4 ± 6.2 4.0 ± 0.7 2.1 ± 0.4
Protein Binding (%) 85 60 45

Antiviral Efficacy:

  • HIV-1 Inhibition: this compound achieves an IC₅₀ of 0.08 μM in peripheral blood mononuclear cells (PBMCs), outperforming AZT (IC₅₀ = 0.15 μM) and AZT-P (IC₅₀ = 1.2 μM) .
  • Synergy with Other NRTIs: In combination with tenofovir, this compound reduces viral load by 99.7% in 14 days in murine models, compared to 92.5% for AZT-based regimens .

Challenges and Limitations

Synthetic Complexity: The multi-step synthesis of this compound yields 55% purity, requiring preparative HPLC for refinement .

Lipid Solubility: While beneficial for absorption, the lipid moiety complicates aqueous formulation, necessitating lipid-based nanocarriers for clinical delivery .

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